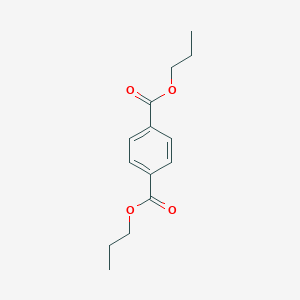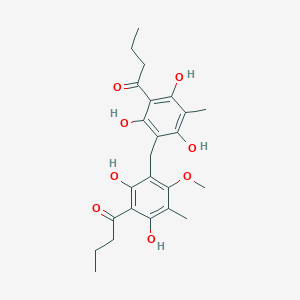
Margaspidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Margaspidin is a natural product that belongs to the class of flavonoids. It was first isolated from the leaves of the plant Margaritaria discoidea in 1981. Margaspidin has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Due to its potential therapeutic benefits, margaspidin has attracted the attention of many researchers in recent years.
Mécanisme D'action
The mechanism of action of margaspidin is not fully understood. However, it has been proposed that margaspidin exerts its biological activities by modulating various signaling pathways in the body. For example, margaspidin has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Margaspidin has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which can cause cellular damage and lead to the development of various diseases.
Effets Biochimiques Et Physiologiques
Margaspidin has been found to possess various biochemical and physiological effects. For example, margaspidin has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Margaspidin has also been found to decrease the production of ROS in cells. Additionally, margaspidin has been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
Margaspidin has several advantages for lab experiments. For example, it is a natural product, which makes it easy to obtain and purify. Margaspidin is also stable and can be stored for long periods without degradation. However, margaspidin has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, margaspidin can be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on margaspidin. One possible direction is to investigate the potential of margaspidin as a therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another possible direction is to investigate the mechanism of action of margaspidin in more detail. Additionally, further studies are needed to investigate the safety and toxicity of margaspidin in humans.
Applications De Recherche Scientifique
Margaspidin has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help in the prevention of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Margaspidin has also been found to possess anti-inflammatory properties, which can help in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, margaspidin has been found to possess anticancer properties, which can help in the treatment of various types of cancer.
Propriétés
Numéro CAS |
1867-82-9 |
|---|---|
Nom du produit |
Margaspidin |
Formule moléculaire |
C24H30O8 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-methylphenyl]butan-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-15(25)17-20(28)11(3)19(27)13(22(17)30)10-14-23(31)18(16(26)9-7-2)21(29)12(4)24(14)32-5/h27-31H,6-10H2,1-5H3 |
Clé InChI |
QWRNQLIWXKNUNM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
Autres numéros CAS |
1867-82-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
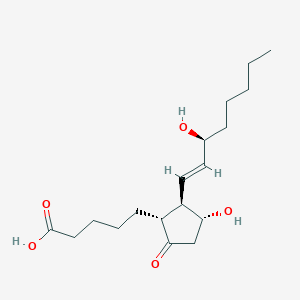
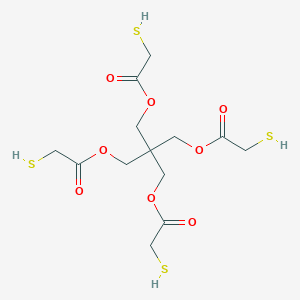
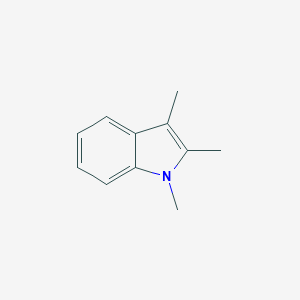
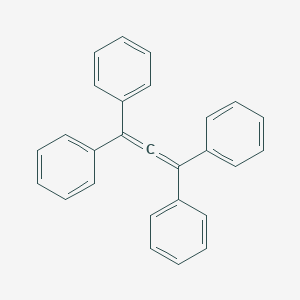
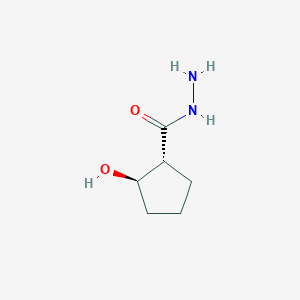
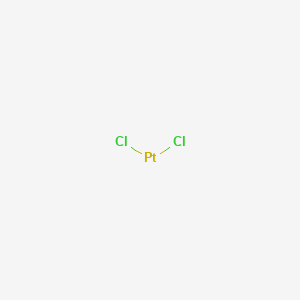
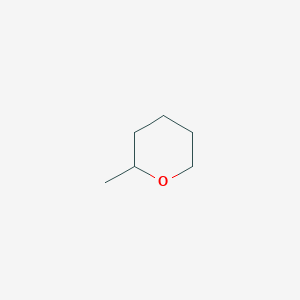
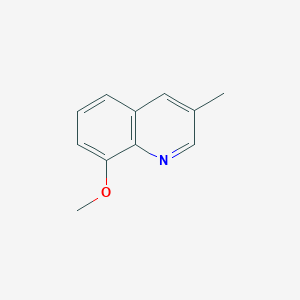
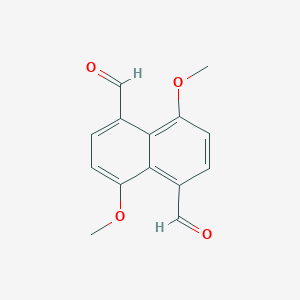
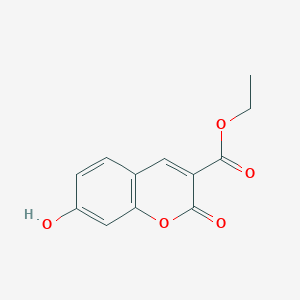
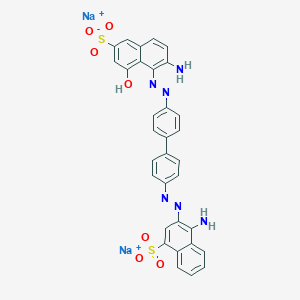
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)
